molecular formula C19H19NOS B13758317 gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol CAS No. 73909-06-5

gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol

Cat. No.: B13758317
CAS No.: 73909-06-5
M. Wt: 309.4 g/mol
InChI Key: IUQHPFYMCPMSLZ-UHFFFAOYSA-N
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Description

Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol is a compound with the molecular formula C19H19NOS and a molecular weight of 309.45 g/mol This compound is known for its unique structure, which includes a thiophene ring, a gamma-amino group, and two phenyl groups attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can be compared with other similar compounds, such as:

Conclusion

This compound is a compound with a unique structure and diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, and it continues to be an area of active research.

Properties

CAS No.

73909-06-5

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

3-amino-1,1-diphenyl-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C19H19NOS/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2

InChI Key

IUQHPFYMCPMSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CS2)N)(C3=CC=CC=C3)O

Origin of Product

United States

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